
An In-depth Technical Guide to 3-Oxetanone:
Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Oxetanone

Cat. No.: B052913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Oxetanone, a saturated four-membered cyclic ketone, is a versatile and increasingly

important building block in modern organic and medicinal chemistry. Its inherent ring strain

imparts unique chemical reactivity, making it a valuable precursor for a diverse array of

complex molecules. This guide provides a comprehensive overview of the physical and

chemical properties of 3-Oxetanone, detailed experimental protocols for its key reactions, and

its applications, particularly in the realm of drug discovery.

Physical and Chemical Properties
3-Oxetanone is a colorless liquid with a fruity odor.[1] It is a specialty chemical primarily used

in research for the synthesis of other pharmacologically relevant oxetanes.[1][2]
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Property Value Reference(s)

IUPAC Name oxetan-3-one [3]

Synonyms
1,3-Epoxy-2-propanone,

Oxetan-3-one
[1]

CAS Number 6704-31-0

Molecular Formula C₃H₄O₂

Molecular Weight 72.06 g/mol

Appearance Colorless liquid

Odor Fruity

Physicochemical Data
Property Value Reference(s)

Density 1.124 g/mL at 25 °C

Boiling Point 140 °C

Flash Point 53 °C (127 °F; 326 K)

Solubility
Miscible with tetrahydrofuran.

Soluble in water.

Refractive Index (n20/D) 1.426

Spectral Data
¹H NMR (Proton NMR)

The ¹H NMR spectrum of 3-Oxetanone is simple and characteristic, showing a single peak for

the four equivalent protons.

Chemical Shift (δ) Multiplicity Integration Assignment

~4.7 ppm Singlet 4H -CH₂-
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Note: The exact chemical shift can vary slightly depending on the solvent used. A reference

spectrum can be found at ChemicalBook.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum shows two distinct peaks corresponding to the carbonyl carbon and the

two equivalent methylene carbons.

Chemical Shift (δ) Assignment

~215 ppm C=O (Ketone)

~78 ppm -CH₂-

Note: Approximate chemical shifts are based on typical values for similar functional groups.

IR (Infrared) Spectroscopy

The IR spectrum of 3-Oxetanone is characterized by a strong absorption band for the carbonyl

group and stretches corresponding to the C-H and C-O bonds of the oxetane ring.

Wavenumber (cm⁻¹) Intensity Assignment

~1780 Strong C=O stretch (strained ketone)

2850 - 3000 Medium C-H stretch

~980 Strong C-O-C stretch (ring)

Note: The high frequency of the C=O stretch is characteristic of a strained four-membered ring

ketone.

Mass Spectrometry (MS)

The mass spectrum of 3-Oxetanone shows a molecular ion peak and characteristic

fragmentation patterns. The high-resolution mass spectrum can confirm the elemental

composition.
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m/z Interpretation

72 Molecular Ion [M]⁺

44 [M - CO]⁺

42 [M - CH₂O]⁺

28 [CO]⁺

The dissociation of 3-oxetanone in the gas phase has been studied, with the primary pathway

being the formation of ketene (CH₂CO) and formaldehyde (HCHO). Another reported

dissociation channel leads to ethylene oxide and carbon monoxide.

Chemical Synthesis
Several synthetic routes to 3-Oxetanone have been developed, often starting from readily

available precursors.

Synthesis Workflow Diagram

Synthesis of 3-Oxetanone

Propargyl Alcohol

3-Oxetanone

Gold-Catalyzed Oxidation

3-Oxetanol
Oxidation

1,3-Dichloroacetone Intermediate ACarbonyl Protection

Epichlorohydrin Intermediate CMulti-step sequence

Intermediate BRing Closure Deprotection

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b052913?utm_src=pdf-body
https://www.benchchem.com/product/b052913?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Synthetic pathways to 3-Oxetanone.

Experimental Protocol: Oxidation of 3-Oxetanol
This protocol describes the synthesis of 3-Oxetanone via the oxidation of 3-Oxetanol.

Materials:

3-Oxetanol (74g)

N-tert-butylbenzenesulfinamide (2g, catalyst)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (155g)

N-Chlorosuccinimide (NCS) (135g)

Dichloromethane (DCM) (350g)

Water bath

Procedure:

To a reaction vessel containing dichloromethane (350g), add 3-Oxetanol (74g), N-tert-

butylbenzenesulfinamide (2g), and 1,8-diazabicyclo[5.4.0]undec-7-ene (155g).

Place the reaction vessel in a water bath to maintain the temperature at 20-25 °C.

Add N-chlorosuccinimide (135g) in portions to the reaction mixture while stirring.

Continue stirring the reaction for 1 hour after the addition of NCS is complete. Monitor the

reaction progress by a suitable method (e.g., TLC or GC).

Upon completion, filter the reaction mixture to remove any solid byproducts.

Recover the dichloromethane solvent at atmospheric pressure.

Purify the crude product by rectification under reduced pressure to obtain 3-Oxetanone.
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Chemical Reactivity and Key Reactions
The high ring strain of 3-Oxetanone dictates its reactivity, making it susceptible to nucleophilic

attack and ring-opening reactions. It serves as a versatile precursor for the synthesis of various

substituted oxetanes and other heterocyclic systems.

Reduction with Lithium Aluminum Hydride (LiAlH₄)
The reduction of the ketone functionality in 3-Oxetanone yields 3-Oxetanol.

This is a general procedure for the reduction of a ketone with LiAlH₄, adapted for 3-
Oxetanone. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All operations should

be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

Materials:

3-Oxetanone

Lithium Aluminum Hydride (LiAlH₄)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Ethyl acetate

Saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) or dilute sulfuric

acid

Anhydrous sodium sulfate

Ice bath

Procedure:

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and

a nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether or THF under a nitrogen

atmosphere.

Cool the suspension in an ice bath to 0 °C.
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Dissolve 3-Oxetanone in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄

suspension via the dropping funnel, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction to stir at 0 °C or room temperature until the

reaction is complete (monitor by TLC).

Cool the reaction mixture back to 0 °C in an ice bath.

Quench the reaction by the slow, dropwise addition of ethyl acetate to consume any excess

LiAlH₄.

Carefully add a saturated aqueous solution of Rochelle's salt and stir vigorously until the

gray precipitate turns into a white, granular solid, and two clear liquid phases are observed.

Alternatively, cautiously add water, followed by 15% aqueous sodium hydroxide, and then

more water (Fieser workup).

Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the

solvent under reduced pressure to yield 3-Oxetanol.

Reaction with Amines
3-Oxetanone reacts with primary and secondary amines, typically leading to ring-opened

products. The reaction outcome can be influenced by the nature of the amine.

Synthesis of Spirocycles
3-Oxetanone is a valuable starting material for the synthesis of spirocyclic compounds

containing the oxetane moiety.

This protocol describes a copper-catalyzed four-component reaction to synthesize

spirooxazolidines.

Materials:

1,2-Amino alcohol (0.55 mmol)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b052913?utm_src=pdf-body
https://www.benchchem.com/product/b052913?utm_src=pdf-body
https://www.benchchem.com/product/b052913?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


37% Formaldehyde solution (0.50 mmol)

3-Oxetanone (0.55 mmol)

Terminal alkyne (0.40 mmol)

Copper(II) bromide (CuBr₂) (10 mol%)

Trifluoroacetic acid (TFA) (20 mol%)

Hexane (2 mL)

Vial with a magnetic stir bar

Procedure:

In a vial equipped with a magnetic stir bar, combine the substituted amino alcohol (0.55

mmol), 37% formaldehyde solution (0.50 mmol), 3-Oxetanone (0.55 mmol), terminal alkyne

(0.40 mmol), CuBr₂ (10 mol%), TFA (20 mol%), and hexane (2 mL).

Seal the vial and stir the reaction mixture at 80 °C for 10 hours.

After the reaction is complete, quench it by adding a saturated aqueous solution of sodium

bicarbonate.

Extract the mixture with ethyl acetate.

Combine the organic layers and dry them over anhydrous sodium sulfate.

Purify the product by flash column chromatography on silica gel.

Role in Drug Discovery and Medicinal Chemistry
The oxetane ring is not a common motif in natural products but has gained significant attention

in medicinal chemistry. It is often used as a "bioisostere" for other functional groups, such as

gem-dimethyl or carbonyl groups, to improve the physicochemical and pharmacokinetic

properties of drug candidates.
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Improving Drug-like Properties
The incorporation of an oxetane moiety can lead to:

Increased solubility: The polar nature of the ether oxygen can improve aqueous solubility.

Improved metabolic stability: The oxetane ring can block sites of metabolic oxidation.

Reduced lipophilicity: The polarity of the oxetane can decrease the overall lipophilicity of a

molecule.

Modified basicity of nearby amines: The electron-withdrawing nature of the oxetane can

lower the pKa of adjacent amino groups.

Enhanced three-dimensionality: The puckered nature of the oxetane ring can lead to better

binding to biological targets.

Application as a Bioisostere

Role of Oxetane in Drug Design

Improved Properties

Lead Compound
(e.g., with gem-dimethyl or carbonyl group)

Improved Drug Candidate
(with oxetane moiety)

Bioisosteric Replacement
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Caption: Role of oxetane as a bioisostere in drug design.

Safety and Handling
3-Oxetanone is a flammable liquid and should be handled with appropriate safety precautions.

It is harmful if swallowed and can cause skin and eye irritation.

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. It is

recommended to store under an inert atmosphere at -20°C.

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat. Take precautions against

static discharge.

Conclusion
3-Oxetanone is a highly valuable and versatile building block with unique chemical properties

stemming from its strained four-membered ring structure. Its utility in the synthesis of complex

organic molecules, particularly in the context of drug discovery, is well-established. The ability

of the oxetane moiety to modulate the physicochemical properties of lead compounds makes

3-Oxetanone an important tool for medicinal chemists. This guide provides a solid foundation

of its properties, synthesis, and reactivity for researchers and scientists working in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b052913#physical-and-chemical-properties-of-3-
oxetanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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